(3R)-N-methylpiperidine-3-carboxamide hydrochloride
Description
“(3R)-N-methylpiperidine-3-carboxamide hydrochloride” is a chiral piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, substituted with a methyl group on the nitrogen atom, and a hydrochloride salt. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 202.67 g/mol (calculated from structural data and analogous compounds) . The (3R) stereochemistry confers specificity in biological interactions, making it relevant for pharmaceutical research, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
(3R)-N-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWAHKHYCEKFG-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methylpiperidine-3-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-piperidinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with methylamine (CH3NH2) to yield ®-N-Methylpiperidine-3-carboxamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of ®-N-Methylpiperidine-3-carboxamide hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-Methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Amines
Substitution: N-alkylated piperidine derivatives
Scientific Research Applications
®-N-Methylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Structural and Physicochemical Properties
Key Differences and Implications
Pyrrolidine-based carboxamides (e.g., (S)-Pyrrolidine-3-carboxamide hydrochloride) may show higher metabolic stability due to reduced ring strain .
Substituent Effects :
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-(2-hydroxyethyl) or N-(3-hydroxycyclohexyl) derivatives, impacting solubility and membrane permeability .
- Bulky substituents (e.g., 3-hydroxycyclohexyl) decrease aqueous solubility but may improve lipid bilayer penetration for CNS-targeted drugs .
Functional Group Variations: The absence of a carboxamide group in (3R)-3-aminopiperidine dihydrochloride limits its utility in amide-bond-driven interactions but enhances reactivity in nucleophilic substitutions .
Pharmacological Relevance
Biological Activity
(3R)-N-methylpiperidine-3-carboxamide hydrochloride is a synthetic compound characterized by a piperidine ring with a carboxamide functional group. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry, where it may serve as a therapeutic agent targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of (3R)-N-methylpiperidine-3-carboxamide hydrochloride is , with a molecular weight of approximately 142.20 g/mol. The stereochemistry at the 3-position of the piperidine ring is crucial for its biological interactions, influencing its pharmacological properties.
Research indicates that (3R)-N-methylpiperidine-3-carboxamide hydrochloride acts primarily as an enzyme inhibitor . Its structure allows it to interact effectively with various biological targets, potentially influencing pathways related to pain management, neuroprotection, and other therapeutic areas. Similar compounds have demonstrated varying degrees of activity based on their substituents and stereochemistry.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of (3R)-N-methylpiperidine-3-carboxamide hydrochloride:
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that (3R)-N-methylpiperidine-3-carboxamide hydrochloride can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition may contribute to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive function .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including (3R)-N-methylpiperidine-3-carboxamide hydrochloride, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate activity, suggesting potential applications in treating infections.
- Cytotoxicity Assessment : The compound's cytotoxic effects were evaluated using human neuroblastoma cell lines (SH-SY5Y). Results indicated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
